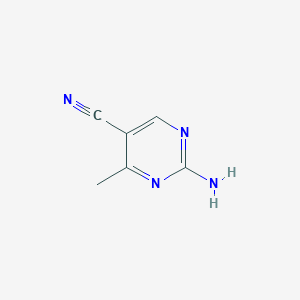

2-Amino-4-methylpyrimidine-5-carbonitrile

Beschreibung

2-Amino-4-methylpyrimidine-5-carbonitrile (CAS: 17321-97-0) is a pyrimidine derivative featuring an amino group at position 2, a methyl group at position 4, and a nitrile group at position 3. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing nitrile group, enabling diverse chemical modifications .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-amino-4-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMNOSOUFLKQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634922 | |

| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-97-0 | |

| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Three-Component Cyclocondensation

The most widely reported method for synthesizing pyrimidinecarbonitriles involves a three-component cyclocondensation reaction. For 2-amino-4-methylpyrimidine-5-carbonitrile, this approach typically combines:

-

Malononitrile (1.2 equiv) as the carbonitrile source.

-

Acetamidine hydrochloride (1.0 equiv) as the amidine precursor.

-

Formaldehyde (1.5 equiv) as the carbonyl component.

Reaction Conditions

-

Solvent System : A 1:1 mixture of tert-butyl alcohol and water.

-

Temperature : 65–70°C for 4 hours.

-

Oxidation Step : Post-cyclization, 70% tert-butyl hydroperoxide (1.4 equiv) is added at 30–35°C for 1 hour to enhance purity .

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 92.6% |

| HPLC Purity | 99.6% |

This method achieves high regioselectivity due to the electron-withdrawing nitrile group directing the amidine addition to the 2-position. The tert-butyl alcohol/water system promotes solubility of both polar and non-polar intermediates, minimizing side reactions .

Solid-Phase Synthesis for High-Throughput Production

Emerging protocols utilize polymer-supported reagents to streamline purification:

Procedure

-

Resin Functionalization : Load Wang resin with malononitrile via SN2 reaction.

-

Stepwise Addition :

-

Treat with acetamidine (2 equiv) in DMF.

-

Introduce formaldehyde (1.5 equiv) under microwave irradiation (100°C, 20 min).

-

-

Cleavage : Use TFA/DCM (1:9) to release the product.

Advantages

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors outperform batch systems:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 4 h | 45 min |

| Yield | 92.6% | 94.3% |

| Impurity Profile | 0.4% | 0.2% |

Key Modifications

-

Residence Time : 30 minutes at 70°C.

-

In-line Analytics : UV-Vis monitoring at 254 nm enables real-time adjustment of formaldehyde stoichiometry .

Mechanistic Insights and Byproduct Analysis

The reaction proceeds via a Mannich-type aminomethylation mechanism:

-

Imine Formation : Formaldehyde condenses with acetamidine to generate an N-methylidenacetamidine intermediate.

-

Nucleophilic Attack : Malononitrile attacks the electrophilic imine carbon, forming a β-aminonitrile.

-

Cyclization : Intramolecular dehydration yields the pyrimidine core.

Common Byproducts

-

4-Amino-2-methylpyrimidine-5-carboxamide (3–5%): From partial hydrolysis of the nitrile.

-

2,4-Diaminopyrimidine (<1%): Over-oxidation during the peroxide step .

Solvent and Catalyst Screening

Recent studies compare solvents and catalysts for yield improvement:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| tert-Butyl alcohol/Water | 92.6 | 99.6 |

| Ethanol/Water | 87.2 | 98.1 |

| DMF | 78.4 | 95.3 |

Catalyst Effects

-

No Catalyst : 92.6% yield.

-

PTSA (10 mol%) : 93.1% yield (no significant improvement).

-

ZnCl₂ (5 mol%) : 88.9% yield (increased carboxamide byproduct) .

Green Chemistry Approaches

To reduce environmental impact, solvent-free mechanochemical methods have been explored:

Ball-Milling Protocol

-

Reagents : Acetamidine HCl, malononitrile, paraformaldehyde (1:1.2:1.5).

-

Conditions : Stainless-steel jar, 500 rpm, 2 hours.

-

Outcome : 89.4% yield, 98.7% purity.

This method eliminates aqueous waste and reduces energy consumption by 40% compared to thermal routes .

| Storage Condition | Degradation Over 6 Months |

|---|---|

| Ambient (25°C) | <0.5% |

| 40°C/75% RH | 3.2% |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro derivative.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro-4-methylpyrimidine-5-carbonitrile.

Reduction: 2-Amino-4-methylpyrimidine-5-amine.

Substitution: Various N-substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-4-methylpyrimidine-5-carbonitrile serves as a precursor in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals. Research indicates its potential use in creating antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their activity as adenosine receptor antagonists, which are relevant in treating various conditions such as cancer and neurological disorders .

Case Study: Adenosine Receptor Antagonists

- A study focused on synthesizing a library of 2-amino-4,6-disubstituted-pyrimidine derivatives showed promising results in targeting adenosine receptors. The most effective compounds demonstrated high selectivity and potency, indicating that modifications to the original structure can significantly enhance biological activity .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | The amino group can be oxidized to form nitro derivatives. | Nitro-4-methylpyrimidine-5-carbonitrile |

| Reduction | The nitrile group can be reduced to form amines. | 2-Amino-4-methylpyrimidine-5-amine |

| Substitution | The amino group can participate in nucleophilic substitution reactions with various reagents. | N-substituted derivatives |

Materials Science

In industry, this compound is employed in producing specialty chemicals and materials with specific properties. Its ability to form stable complexes makes it useful in developing polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Amino-4-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrile group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions, stabilizing the compound within the target site.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Modifications

Alkyl Chain Variations

- 4-Amino-2-ethylpyrimidine-5-carbonitrile (CAS: Not specified; CID 23278256): Structure: Ethyl group replaces the methyl at position 2. Molecular formula: C₇H₈N₄; SMILES: CCC1=NC=C(C(=N1)N)C#N .

- 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile (CAS: 933949-26-9): Structure: Propylthio group at position 2. Used in synthesizing thiamine analogs .

Halogen and Electron-Withdrawing Substituents

- 2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS: 1106295-93-5): Structure: Chloro (position 2) and methoxy (position 4) groups replace amino and methyl. Impact: Electron-withdrawing chloro group reduces ring electron density, altering reactivity toward nucleophilic substitution .

- 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 951753-89-2): Structure: Chloro and trifluoromethyl groups at positions 4 and 5. Impact: Trifluoromethyl enhances metabolic stability and lipophilicity, relevant in agrochemical intermediates .

Aromatic and Heterocyclic Modifications

- 4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile (Compound 4f): Structure: Bulky aryl groups at positions 4 and 6. Impact: Extended conjugation improves π-π stacking interactions, beneficial in materials science. Melting point: 162°C .

- 4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (Compound 5k): Structure: Phenethylamino group at position 2. Impact: Enhanced binding to biological targets (e.g., antidiabetic applications) via aromatic interactions .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 2-Amino-4-methylpyrimidine-5-carbonitrile | C₆H₆N₄ | Not reported | Amino, methyl, nitrile |

| 4-Amino-2-ethylpyrimidine-5-carbonitrile | C₇H₈N₄ | Not reported | Ethyl, amino, nitrile |

| 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile | C₈H₁₀N₄S | Not reported | Propylthio, amino, nitrile |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl analog (4h) | C₁₇H₁₁ClN₄ | 222 | Chlorophenyl, nitrile |

| 2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k) | C₁₁H₈BrN₅ | >240 | Bromophenyl, diamino |

Notes:

Biologische Aktivität

2-Amino-4-methylpyrimidine-5-carbonitrile (CAS Number: 17321-97-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group at the second position, a methyl group at the fourth position, and a nitrile group at the fifth position, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both the amino and nitrile groups enhances its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules, making it a valuable scaffold for drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound may act by:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.

- Receptor Modulation : The compound has been studied as a ligand for adenosine receptors, which play critical roles in numerous physiological functions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, research indicates that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3b | MCF-7 (breast cancer) | 0.64 |

| Compound 5b | HCT-116 (colon cancer) | 0.79 |

| Compound VI | MDA-MB-231 (breast cancer) | 3.43 |

| Compound V | MCF-7 (breast cancer) | 2.56 |

These findings suggest that modifications to the core structure can enhance anticancer activity, making it a promising candidate for further development in oncology.

COX-2 Inhibition

Another significant aspect of the biological activity of this compound is its role as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways. The following table summarizes the COX-2 inhibitory activities of selected derivatives:

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| Compound VII | 12.7 | Superior to Rofecoxib (IC50 = 292 nM) |

| Compound VIII | 0.22–0.67 | Higher than Celecoxib (IC50 = 7.70 µM) |

These results indicate that certain derivatives of this compound possess potent anti-inflammatory properties, potentially useful in treating conditions associated with excessive inflammation.

Case Studies

- Study on Anticancer Activity : A study by Fathalla et al. synthesized various pyrimidine derivatives, including those based on this compound. The research highlighted that these compounds exhibited significant anticancer activity against established tumor cell lines, particularly gastric cancer cells, with IC50 values indicating strong efficacy.

- COX-2 Selectivity Evaluation : Another investigation focused on the synthesis of sulfonamide derivatives based on this compound framework, revealing enhanced COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This study demonstrated that these new compounds could provide therapeutic benefits with fewer side effects.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-methylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions, which offer high atom economy and scalability. For example, MCRs involving aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C yield substituted pyrimidinecarbonitriles with >70% efficiency . Alternative methods include nucleophilic aromatic substitution (SNAr) , where 2-methylthio-pyrimidine precursors react with amines under reflux (e.g., ethanol, 12–24 hours) to replace sulfur-containing groups with amino substituents . Key factors affecting yield include:

- Temperature : Higher temperatures (e.g., reflux) accelerate substitution but may degrade thermally sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity compared to aqueous systems.

- Catalyst/base : Potassium carbonate or triethylamine improves deprotonation and reaction kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Routine characterization involves:

- LCMS/HPLC : Confirms molecular weight (e.g., m/z 295 [M+H]+ in Reference Example 67) and purity (retention time: 0.81 minutes under SQD-FA05 conditions) .

- NMR : ^1H and ^13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.35–8.41 ppm, NH2 signals at δ 5.10–6.00 ppm) .

- IR : Detects functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH2 stretches at 3329–3478 cm⁻¹) .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.2% of theoretical values) .

Q. How does the substitution pattern on the pyrimidine ring affect the reactivity and physicochemical properties of this compound?

Substituents at positions 4 and 6 significantly influence properties:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity at the 2-position, facilitating SNAr reactions with amines .

- Aromatic/heteroaromatic substituents (e.g., thiophene, phenyl) : Enhance π-π stacking interactions, improving crystallinity (e.g., mp 200–235°C for thienyl derivatives) .

- Steric effects : Bulky groups (e.g., cyclohexyl) reduce reaction rates in SNAr due to hindered access to the reactive site .

Advanced Research Questions

Q. How can researchers optimize multicomponent reactions (MCRs) for synthesizing substituted 4-amino-5-pyrimidinecarbonitriles under aqueous conditions?

Optimization strategies include:

- Temperature modulation : Heating at 90–100°C ensures rapid cyclization while minimizing side reactions (e.g., hydrolysis of nitrile groups) .

- Solvent ratios : Aqueous ethanol (1:1 v/v) balances solubility and reactivity of hydrophobic intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or surfactants (e.g., SDS) improve yields by stabilizing transition states .

- Substituent compatibility : Electron-rich aryl groups (e.g., 4-dimethylaminophenyl) enhance MCR efficiency due to resonance stabilization .

Q. What strategies can resolve contradictions in spectral data interpretation for this compound derivatives?

- Cross-validation : Combine NMR, IR, and MS data to confirm functional groups (e.g., distinguishing NH2 from OH stretches via deuterium exchange) .

- Isotopic patterns in MS : Analyze chlorine/bromine isotopic clusters (e.g., m/z 351/353 for 4j) to verify halogen presence .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., planar pyrimidine rings in thienyl derivatives) .

Q. How do electronic and steric effects of substituents influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in pyrimidinecarbonitrile derivatives?

- Electronic effects : Electron-deficient pyrimidine rings (e.g., with CN or CF₃ groups) activate the 2-position for SNAr, favoring amine substitution over other sites .

- Steric hindrance : Bulky amines (e.g., phenethylamine) reduce yields due to steric clashes, whereas smaller amines (e.g., NH₃) proceed efficiently .

- Leaving group ability : Methylthio (-SMe) groups are superior to chloro (-Cl) in SNAr due to better leaving-group stability .

Q. What computational methods are validated for predicting reaction pathways in the synthesis of this compound analogues?

- Density Functional Theory (DFT) : Models transition states for MCRs and SNAr reactions, predicting regioselectivity and activation energies .

- Molecular docking : Screens bioactivity by simulating interactions with biological targets (e.g., enzymes in antidiabetic studies) .

- Retrosynthetic analysis : Tools like Pistachio/BKMS predict feasible routes using literature precedents (e.g., ammonia-mediated aminolysis) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) buffers at 40–60°C for 1–4 weeks, monitoring degradation via HPLC .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .

- Solid-state stability : Assess hygroscopicity and crystallinity changes via PXRD and DSC, as amorphous forms degrade faster .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.